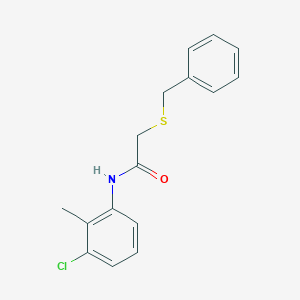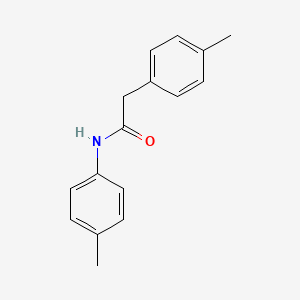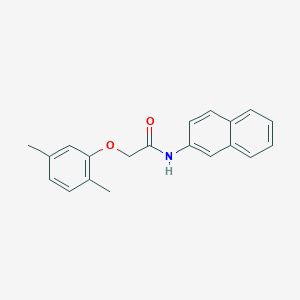![molecular formula C15H12ClN3O2S B5865673 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)
2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide, also known as CB-839, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide selectively inhibits glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used to produce energy and biosynthetic precursors for cancer cell growth. By inhibiting glutaminase, this compound can effectively starve cancer cells of the nutrients they need to grow and divide.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. Inhibition of glutaminase by this compound leads to a reduction in the levels of glutamate and other metabolites that are essential for cancer cell growth and survival. This, in turn, leads to a decrease in cancer cell proliferation and an increase in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide is its selectivity for glutaminase. This allows for targeted inhibition of cancer cell metabolism without affecting normal cells. However, this compound has also been shown to have limited efficacy in some types of cancer, and resistance can develop over time.
Zukünftige Richtungen
There are several future directions for 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide research. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Another area of focus is the identification of biomarkers that can predict response to this compound and guide patient selection. Additionally, there is ongoing research to develop more potent and selective glutaminase inhibitors that can overcome the limitations of this compound.
Synthesemethoden
The synthesis of 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with thiourea to form this compound. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide has been studied extensively in preclinical models of cancer, and it has shown promising results as a potential therapeutic agent. This compound has been shown to selectively target glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used to produce energy and biosynthetic precursors for cancer cell growth. By inhibiting glutaminase, this compound can effectively starve cancer cells of the nutrients they need to grow and divide.
Eigenschaften
IUPAC Name |
2-[(3-chlorobenzoyl)carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-5-3-4-9(8-10)14(21)19-15(22)18-12-7-2-1-6-11(12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNODVMLDNICXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)

![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5865626.png)
![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)

![N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5865649.png)
![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)


![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)